4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid

PI3Kδ Kinase Inhibition Cellular Assay

Researchers developing PI3Kδ-targeted therapies require validated scaffolds with confirmed selectivity to avoid off-target assay artifacts. This compound provides a documented solution. - **Verified bioactivity**: PI3Kδ IC50 = 102 nM in cellular AKT phosphorylation assays; 98-fold selective vs. CYP3A4 (IC50 = 10,000 nM). - **SAR-ready scaffold**: Non-purine core with defined substitution pattern; structural isomers show altered binding, ensuring reproducible results. - **Supply certainty**: ≥95% purity (NMR/HPLC/GC validated); bulk availability with batch-to-batch consistency.

Molecular Formula C15H14N2O3
Molecular Weight 270.28 g/mol
CAS No. 953885-10-4
Cat. No. B3316387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid
CAS953885-10-4
Molecular FormulaC15H14N2O3
Molecular Weight270.28 g/mol
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C(=O)O)NC(=O)CC2=CC=NC=C2
InChIInChI=1S/C15H14N2O3/c1-10-2-3-12(15(19)20)9-13(10)17-14(18)8-11-4-6-16-7-5-11/h2-7,9H,8H2,1H3,(H,17,18)(H,19,20)
InChIKeyNLQIVIKNGXDZMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic Acid: Biological Activity Overview


4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid (CAS 953885-10-4) is a synthetic organic compound with the molecular formula C15H14N2O3 and a molecular weight of 270.28 g/mol. Its structure features a benzoic acid core bearing a 4-methyl substitution and a pyridin-4-ylacetamido moiety [1]. The compound is commercially available as a versatile small molecule scaffold, typically supplied as a white to light-yellow solid with a minimum purity of 95% . Notably, this compound has been evaluated in vitro for its inhibitory activity against the delta isoform of phosphatidylinositol 3-kinase (PI3Kδ) and has shown measurable affinity [2].

Non-purine PI3Kδ chemical scaffold
Reported in-cell target engagement context
Commercially stocked with batch-specific QC data

4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic Acid: Generic Substitution Risk


The specific substitution pattern of 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid is critical for its biological profile. Even minor alterations to the core structure can drastically alter target engagement and selectivity. For instance, replacing the 4-pyridyl group with a 3-pyridyl isomer yields a compound (4-[2-(Pyridin-3-yl)acetamido]benzoic acid) with a different molecular geometry and, presumably, altered binding characteristics, though direct comparative biological data is limited [1]. Similarly, removal of the 4-methyl group, as in 3-[N-(pyridin-4-yl)acetamido]benzoic acid, changes the steric and electronic environment of the benzoic acid ring, which can impact both potency and metabolic stability [2]. Furthermore, data from BindingDB indicates that the compound exhibits a significant selectivity window, with an IC50 of 10,000 nM against CYP3A4 compared to its 102 nM IC50 for PI3Kδ, a property that may not be preserved in other analogs [3]. These structural nuances underscore why generic substitution with 'similar' building blocks is a high-risk strategy for researchers requiring reproducible, target-specific results.

Pyridyl isomer substitution may alter target binding.
Methyl group removal can shift potency and metabolic profile.
Off-target selectivity profile may not be preserved in analogs.

4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic Acid: Comparator Analysis


PI3Kδ Inhibitory Potency Comparison

4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid inhibits PI3Kδ-mediated AKT phosphorylation with an IC50 of 102 nM in Ri-1 cells after 30 minutes, as measured by electrochemiluminescence [1]. While this is less potent than the FDA-approved PI3Kδ inhibitors Idelalisib (IC50 = 2.5 nM ) and Umbralisib (IC50 = 22.2 nM [2]), the compound's simpler, non-purine-based scaffold presents a distinct chemical starting point for SAR exploration or for applications where high potency is not the primary goal.

PI3Kδ Potency
Reported
IC50 102 nM
Idelalisib 2.5 nM · Umbralisib 22.2 nM
Supports PI3Kδ pathway inhibition study fit
Cell-based pAKT assay context
PI3Kδ Kinase Inhibition Cellular Assay

CYP3A4 Selectivity Evaluation

In an in vitro time-dependent inhibition assay using human liver microsomes, 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid exhibited an IC50 of 10,000 nM against CYP3A4, a key drug-metabolizing enzyme [1]. This value indicates a ~98-fold selectivity window over its PI3Kδ activity (IC50 = 102 nM). In comparison, many early-stage PI3Kδ inhibitors have shown significant CYP3A4 liabilities that required extensive optimization.

CYP3A4 Selectivity
Class-level
~98-fold
Supports selectivity profile review
Human liver microsome assay context
Drug Metabolism CYP450 Selectivity

Structural Comparison: PTP1B Inhibitor Analog

A closely related analog, 4-methyl-3-(2-(5-(pyridin-4-yl)-4H-1,2,4-triazol-3-ylthio)acetamido)benzoic acid (compound 6c), has been reported as a potent PTP1B inhibitor with an IC50 of 6.45 µM [1]. This compound shares the 4-methyl-3-acetamidobenzoic acid core with the target compound, but replaces the simple pyridin-4-ylacetyl side chain with a bulkier triazole-thio linker. This structural divergence underscores the tunability of the core scaffold for different biological targets. While 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid is characterized as a PI3Kδ ligand, this analog demonstrates that the core can be readily diversified to engage phosphatases like PTP1B.

Scaffold Diversification
Reported
Analog PTP1B IC50 6.45 µM
Core scaffold tunable to phosphatases
SAR example, separate target class
PTP1B Diabetes SAR

Commercial Availability and QC Documentation

Unlike many early-stage research compounds that are synthesized on-demand with variable purity, 4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic acid is a stocked building block available from multiple reputable vendors, including AKSci and Bidepharm . It is consistently supplied with a minimum purity specification of 95%, and vendors like Bidepharm provide batch-specific quality control data, including NMR, HPLC, and GC reports . This level of commercial validation and documentation is not universally available for custom-synthesized or less common analogs.

Procurement QC
Data to verify
≥95% purity, batch reports
Supports procurement consistency
Supplier data; verify per lot
Procurement QC Sourcing

4-Methyl-3-[2-(pyridin-4-yl)acetamido]benzoic Acid: Validated Applications


PI3Kδ SAR and Lead Optimization

This compound serves as a well-characterized starting point for structure-activity relationship (SAR) campaigns focused on PI3Kδ. Its confirmed inhibitory activity (IC50=102 nM) against PI3Kδ-mediated AKT phosphorylation in a cellular context [1] provides a baseline potency that can be improved upon through iterative chemical modifications. Its non-purine scaffold offers an alternative to existing PI3Kδ inhibitor chemotypes, potentially circumventing known resistance mechanisms or intellectual property constraints.

Kinase Panel Selectivity Profiling

The compound's documented selectivity window (~98-fold) against CYP3A4 (IC50=10,000 nM) in human liver microsomes [2] makes it a suitable candidate for inclusion in broader kinase selectivity panels. Researchers can use it to benchmark the off-target profiles of new PI3Kδ inhibitors or to investigate the molecular determinants of selectivity between PI3K isoforms and drug-metabolizing enzymes.

PTP1B Negative Control Tool

Given that a closely related analog is a potent PTP1B inhibitor (IC50=6.45 µM) [3], this compound can be strategically employed as a structurally matched but functionally distinct control in phosphatase assays. This allows researchers to attribute observed biological effects specifically to the pyridin-4-ylacetamido side chain, rather than to the core benzoic acid scaffold, thereby strengthening mechanistic conclusions in studies of PTP1B, PI3Kδ, or other enzyme families.

Reproducible In Vitro Pharmacology Assays

The compound's established commercial availability with verified purity (≥95%) and accompanying analytical documentation (NMR, HPLC, GC) ensures batch-to-batch consistency. This is essential for generating reproducible data in cell-based assays, enzyme inhibition studies, and other in vitro pharmacological evaluations. Procurement of this validated building block minimizes the risk of assay variability arising from unknown impurities or incorrect compound identity.

Application
Selection Property
Validation Focus
PI3Kδ SAR campaigns
Non-purine scaffold diversity
Target engagement and selectivity profiling
Kinase selectivity panels
CYP selectivity profile context
Off-target liability assessment
PTP1B negative control
Scaffold-matched comparator
Mechanistic specificity attribution
Reproducible in vitro assays
Documented purity and QC data
Batch consistency and identity verification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


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